molecular formula C12H17ClN2 B13599136 1-[(2-Chloro-3-methylphenyl)methyl]piperazine

1-[(2-Chloro-3-methylphenyl)methyl]piperazine

Cat. No.: B13599136
M. Wt: 224.73 g/mol
InChI Key: XWHBIUZILYTBHZ-UHFFFAOYSA-N
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Description

1-[(2-Chloro-3-methylphenyl)methyl]piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a 2-chloro-3-methylphenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-3-methylphenyl)methyl]piperazine typically involves the reaction of piperazine with 2-chloro-3-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction is monitored using analytical techniques such as gas chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-[(2-Chloro-3-methylphenyl)methyl]piperazine is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This arrangement influences its reactivity, making it suitable for specific synthetic and biological applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

1-[(2-chloro-3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17ClN2/c1-10-3-2-4-11(12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

XWHBIUZILYTBHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN2CCNCC2)Cl

Origin of Product

United States

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